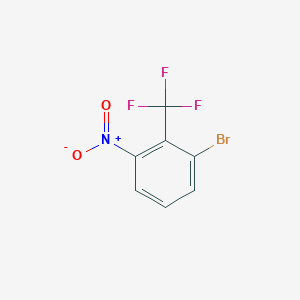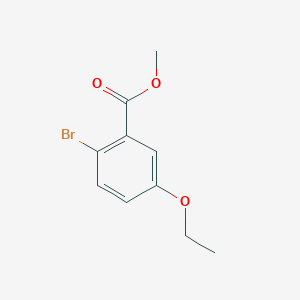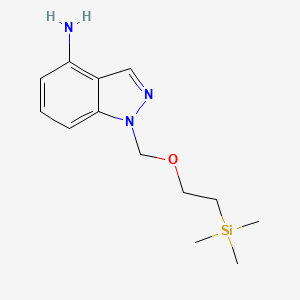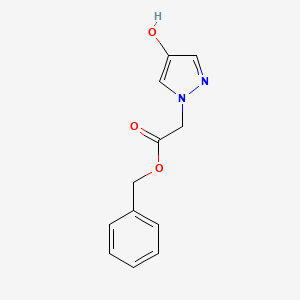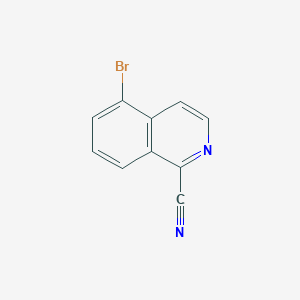
5-Bromoisoquinoline-1-carbonitrile
Descripción general
Descripción
5-Bromoisoquinoline-1-carbonitrile (5-BIQ-CN) is an organic compound with a wide range of applications in scientific research. It is a structural analog of the natural product isoquinoline, and has been used extensively in the development of new chemical compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation :
- 5-Bromoisoquinoline derivatives can be synthesized through various methods. For instance, 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles are starting materials for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines, which have applications in producing compounds like lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).
- Other studies focus on synthesizing 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are prepared from various indoles and propanedinitrile, indicating potential in chemical synthesis (Kobayashi et al., 2015).
Biological and Medicinal Applications :
- Some derivatives of 5-Bromoisoquinoline show potential as bronchodilators and may affect lipoprotein lipase mRNA expression, indicating a possible role in respiratory and metabolic health (Okuda et al., 2010).
- Additionally, compounds such as 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles have been studied as inhibitors of myosin light chain kinase and epidermal growth factor receptor kinase, suggesting a role in cancer research (Rode et al., 2011).
Pharmacological Development :
- Novel quinolines carrying various moieties, including isoquinolines, have been synthesized and evaluated for their anticancer activity, highlighting the potential of 5-Bromoisoquinoline derivatives in developing new anticancer agents (Ghorab et al., 2016).
- A study on 5-bromoisoquinolinone as a bioreductively activated prodrug system for selective drug delivery to hypoxic tissues further indicates its potential in targeted cancer therapy (Parveen et al., 1999).
Material Science and Chemical Properties :
- Research on new fluorescent compounds such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, which contain 1,2,3-triazole moieties, reveals the role of isoquinoline derivatives in material science, particularly in the development of new fluorescent materials (Singh et al., 2017).
Propiedades
IUPAC Name |
5-bromoisoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSFYBWGRFGYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C#N)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30740023 | |
| Record name | 5-Bromoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisoquinoline-1-carbonitrile | |
CAS RN |
956003-76-2 | |
| Record name | 5-Bromoisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30740023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Chloromethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B1404251.png)
![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)
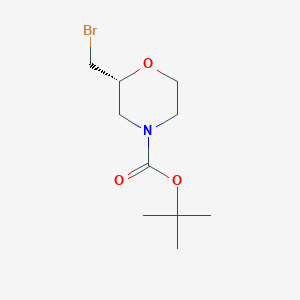
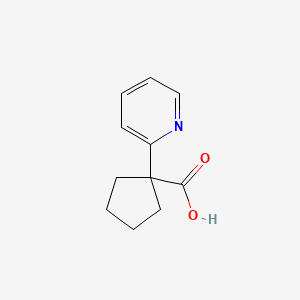
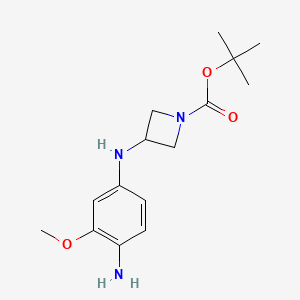
![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)
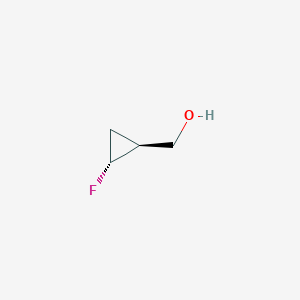
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)
